(4E)-4-(2-Furylmethylene)-2-methyl-1,3-oxazol-5(4H)-one
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Overview
Description
(4E)-4-(2-Furylmethylene)-2-methyl-1,3-oxazol-5(4H)-one is a heterocyclic compound that features a furan ring and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-(2-Furylmethylene)-2-methyl-1,3-oxazol-5(4H)-one typically involves the reaction of furfural with 2-methyl-1,3-oxazol-5(4H)-one under specific conditions. One common method is the condensation reaction, where furfural and 2-methyl-1,3-oxazol-5(4H)-one are reacted in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the industrial process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-(2-Furylmethylene)-2-methyl-1,3-oxazol-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction can produce tetrahydrofuran derivatives.
Scientific Research Applications
(4E)-4-(2-Furylmethylene)-2-methyl-1,3-oxazol-5(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4E)-4-(2-Furylmethylene)-2-methyl-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The furan and oxazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-(2-Furylmethylene)cyclohexanone
- N’-(2-Furylmethylene)-2-thiophenecarbohydrazide
Uniqueness
Compared to similar compounds, (4E)-4-(2-Furylmethylene)-2-methyl-1,3-oxazol-5(4H)-one is unique due to the presence of both furan and oxazole rings, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C9H7NO3 |
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Molecular Weight |
177.16 g/mol |
IUPAC Name |
(4E)-4-(furan-2-ylmethylidene)-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C9H7NO3/c1-6-10-8(9(11)13-6)5-7-3-2-4-12-7/h2-5H,1H3/b8-5+ |
InChI Key |
SDOORZKPWPUAPF-VMPITWQZSA-N |
Isomeric SMILES |
CC1=N/C(=C/C2=CC=CO2)/C(=O)O1 |
Canonical SMILES |
CC1=NC(=CC2=CC=CO2)C(=O)O1 |
solubility |
>26.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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